molecular formula C24H28N2O B5110389 3,5-di-tert-butyl-1'H,3'H,4H-spiro[cyclohexa-2,5-diene-1,2'-perimidin]-4-one

3,5-di-tert-butyl-1'H,3'H,4H-spiro[cyclohexa-2,5-diene-1,2'-perimidin]-4-one

Cat. No.: B5110389
M. Wt: 360.5 g/mol
InChI Key: AUNBJSSHPOVQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-di-tert-butyl-1’H,3’H,4H-spiro[cyclohexa-2,5-diene-1,2’-perimidin]-4-one is a complex organic compound known for its unique structural features and significant applications in various fields. This compound is characterized by the presence of tert-butyl groups and a spirocyclic framework, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-di-tert-butyl-1’H,3’H,4H-spiro[cyclohexa-2,5-diene-1,2’-perimidin]-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-di-tert-butylcatechol with appropriate reagents under controlled conditions. The reaction conditions often include the use of strong acids or bases, specific solvents, and controlled temperatures to ensure the desired product formation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-di-tert-butyl-1’H,3’H,4H-spiro[cyclohexa-2,5-diene-1,2’-perimidin]-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .

Scientific Research Applications

3,5-di-tert-butyl-1’H,3’H,4H-spiro[cyclohexa-2,5-diene-1,2’-perimidin]-4-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,5-di-tert-butyl-1’H,3’H,4H-spiro[cyclohexa-2,5-diene-1,2’-perimidin]-4-one exerts its effects involves interactions with specific molecular targets and pathways. The tert-butyl groups and spirocyclic structure contribute to its reactivity and ability to interact with various biological molecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,5-di-tert-butyl-1’H,3’H,4H-spiro[cyclohexa-2,5-diene-1,2’-perimidin]-4-one apart is its spirocyclic framework, which imparts unique chemical properties and reactivity. This structural feature makes it particularly valuable in applications requiring specific molecular interactions and stability .

Properties

IUPAC Name

2',6'-ditert-butylspiro[1,3-dihydroperimidine-2,4'-cyclohexa-2,5-diene]-1'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O/c1-22(2,3)16-13-24(14-17(21(16)27)23(4,5)6)25-18-11-7-9-15-10-8-12-19(26-24)20(15)18/h7-14,25-26H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNBJSSHPOVQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2(C=C(C1=O)C(C)(C)C)NC3=CC=CC4=C3C(=CC=C4)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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